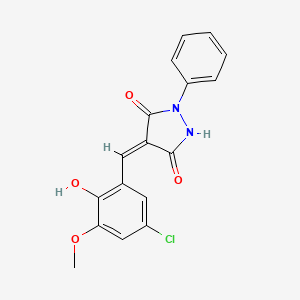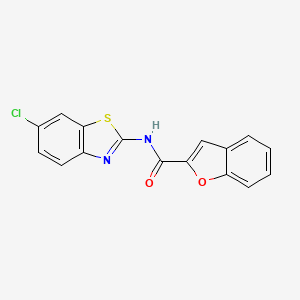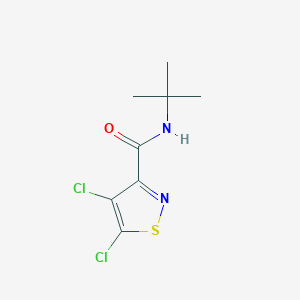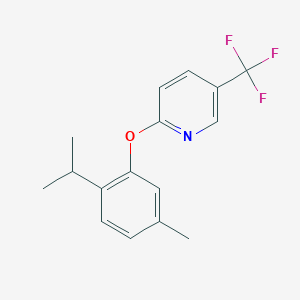
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DM-1, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DM-1 belongs to a class of compounds known as tubulin inhibitors, which work by disrupting the normal function of microtubules within cancer cells. In
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea works by binding to the beta-tubulin subunit of microtubules, which disrupts the normal function of these structures within cancer cells. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and eventual cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea also inhibits the formation of new microtubules, which further contributes to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit angiogenesis, or the formation of new blood vessels that are necessary for tumor growth. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a low toxicity profile, which makes it an attractive candidate for cancer treatment.
実験室実験の利点と制限
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its high potency against cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. Another advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its low toxicity profile, which makes it a safer option than some other cancer treatments. One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its limited solubility in water, which can make it difficult to administer in clinical settings. Another limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea is its potential for drug resistance, which can limit its effectiveness in some patients.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea. One area of focus is the development of new formulations that improve the solubility of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, which would make it easier to administer in clinical settings. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea treatment. Finally, there is a need for further research on the potential for drug resistance to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea, and the development of strategies to overcome this resistance.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea involves several steps, including the preparation of the starting materials and the reaction conditions necessary for the formation of the final product. The starting materials for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea synthesis are 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 2-methoxy-5-methylphenyl isocyanate. These two compounds are reacted in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product, 2,3-dihydro-1,4-benzodioxin-6-yl-N-(2-methoxy-5-methylphenyl)urea. This intermediate product is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea has shown promising activity against a variety of cancer cell lines, including breast, lung, and ovarian cancer. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2-methoxy-5-methylphenyl)urea works by binding to the beta-tubulin subunit of microtubules, which disrupts the normal function of these structures within cancer cells. This disruption ultimately leads to cell death and the inhibition of tumor growth.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-3-5-14(21-2)13(9-11)19-17(20)18-12-4-6-15-16(10-12)23-8-7-22-15/h3-6,9-10H,7-8H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECUHMNGVGJOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxy-5-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)



![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)


